molecular formula C19H14ClN3O3 B1649464 4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide CAS No. 100278-41-9

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

Cat. No.: B1649464
CAS No.: 100278-41-9
M. Wt: 367.8 g/mol
InChI Key: UTZOXAYTUUZNDT-CIAFOILYSA-N
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Description

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide: is a complex organic compound characterized by its unique structure, which includes aromatic rings, a chlorobenzamido group, and a furfurylidenehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of p-Chlorobenzamido benzoic acid: This step involves the reaction of p-chlorobenzoic acid with an amine to form the amido linkage.

    Condensation with 2-furfurylidenehydrazide: The intermediate is then reacted with 2-furfurylidenehydrazide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Controlled temperature and pH: Maintaining specific temperature and pH levels to facilitate the desired reactions.

    Use of catalysts: Employing catalysts to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    p-Chlorobenzoic acid: Shares the chlorobenzene moiety but lacks the amido and furfurylidenehydrazide groups.

    Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.

    Hydrazide derivatives: Compounds containing the hydrazide functional group but with different substituents.

Uniqueness

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100278-41-9

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H14ClN3O3/c20-15-7-3-13(4-8-15)18(24)22-16-9-5-14(6-10-16)19(25)23-21-12-17-2-1-11-26-17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

UTZOXAYTUUZNDT-CIAFOILYSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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